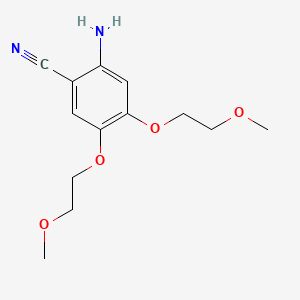

2-アミノ-4,5-ビス(2-メトキシエトキシ)ベンゾニトリル

概要

説明

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . It is known for its role as an impurity in Erlotinib, a drug used in the treatment of non-small cell lung cancer . The compound is characterized by its pale beige to beige color and solid form .

科学的研究の応用

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile has several scientific research applications:

作用機序

Target of Action

The primary target of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile acts as a small tyrosine kinase inhibitor . It binds to the adenosine triphosphate (ATP) binding site of the enzyme, thus inhibiting the activation of EGFR. This inhibition prevents the autophosphorylation of the receptor, reduces tyrosine kinase activity, and halts the signal transduction pathways which are implicated in the proliferation and survival of cancer cells .

Biochemical Pathways

The compound’s action on EGFR leads to the inhibition of the downstream MAPK, Akt, and JNK pathways . These pathways are involved in cell proliferation and survival. Therefore, the compound’s action leads to reduced proliferation and increased apoptosis (programmed cell death) of cancer cells .

Pharmacokinetics

It is known that the compound has ahigh GI absorption . The compound’s lipophilicity, as indicated by its Log Po/w value of 2.27 , suggests that it may have good permeability and thus potentially good bioavailability.

Result of Action

The result of the compound’s action is a substantial effect on tumor growth inhibition and animal survival . By inhibiting EGFR, the compound prevents the proliferation of cancer cells and induces their apoptosis, thereby inhibiting tumor growth .

生化学分析

Biochemical Properties

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile plays a significant role in biochemical reactions, particularly as an impurity in Erlotinib . It interacts with the epidermal growth factor receptor (EGFR), a protein that is crucial in the regulation of cell growth and survival . The compound acts as a small tyrosine kinase inhibitor, which can inhibit the phosphorylation of tyrosine residues on EGFR, thereby blocking downstream signaling pathways that promote cell proliferation . This interaction is essential in understanding its role in cancer treatment and its potential effects on tumor growth inhibition.

Cellular Effects

The effects of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile on various cell types and cellular processes are profound. It influences cell function by inhibiting EGFR signaling pathways, which are critical for cell proliferation, differentiation, and survival . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells . Additionally, the compound can affect gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile exerts its effects through binding interactions with EGFR . By inhibiting the tyrosine kinase activity of EGFR, it prevents the phosphorylation of tyrosine residues, which is a critical step in the activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate gene expression further enhances its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at room temperature . Its degradation over time can affect its efficacy and potency in biochemical assays . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile vary with different dosages in animal models. At lower doses, it can effectively inhibit EGFR signaling and reduce tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is involved in various metabolic pathways, particularly those related to its role as an impurity in Erlotinib . It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, which affect its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall therapeutic potential .

準備方法

The synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile involves several steps. One common synthetic route includes the reaction of 2,4-dihydroxybenzonitrile with 2-methoxyethanol in the presence of a base, followed by amination . The reaction conditions typically involve heating and the use of solvents such as chloroform or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

化学反応の分析

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives .

類似化合物との比較

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile can be compared with other similar compounds, such as:

4-(2-Methoxyethoxy)aniline: Similar in structure but lacks the nitrile group.

2-(2-Methoxyethoxy)aniline: Similar but with different substitution patterns on the benzene ring.

3-(2-Methoxyethoxy)benzonitrile: Similar but with the nitrile group in a different position.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile .

生物活性

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (C₁₃H₁₈N₂O₄) is a chemical compound notable for its role as an impurity in Erlotinib, a targeted therapy for non-small cell lung cancer (NSCLC). This compound exhibits significant biological activity, particularly through its interaction with the Epidermal Growth Factor Receptor (EGFR) , which is critical in cancer proliferation and survival. This article explores its biological mechanisms, pharmacokinetics, and relevant case studies.

Target of Action

The primary target for 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is the EGFR , a receptor tyrosine kinase involved in the regulation of cell growth and differentiation.

Mode of Action

This compound functions as a small tyrosine kinase inhibitor , interfering with EGFR signaling pathways. By inhibiting these pathways, it can prevent downstream activation of critical cellular processes such as the MAPK , Akt , and JNK pathways, which are pivotal in tumor growth and survival.

Pharmacokinetics

The pharmacokinetic profile of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile indicates high gastrointestinal absorption. Its bioavailability and distribution are influenced by its chemical structure, allowing effective transport to target tissues .

Biological Activity

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile has been studied for its effects on various cell types:

- Inhibition of Tumor Growth : Studies have demonstrated that this compound significantly inhibits tumor growth in animal models by blocking EGFR signaling.

- Cellular Effects : The compound affects cell proliferation and survival by modulating EGFR-related pathways. It has shown promising results in reducing the viability of EGFR-positive cancer cells .

Study 1: In Vivo Tumor Growth Inhibition

In a study involving xenograft models of NSCLC, administration of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile resulted in a marked reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in combination with Erlotinib.

Study 2: Pharmacological Evaluation

A pharmacological evaluation assessed the compound's efficacy across various dosages. Results indicated that lower doses effectively inhibited EGFR signaling with minimal toxicity, suggesting a favorable therapeutic index for potential clinical applications.

The compound exhibits several biochemical properties:

- Chemical Reactivity : It participates in nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of amino and nitrile groups.

- Metabolic Pathways : As an impurity in Erlotinib, it undergoes similar metabolic pathways, primarily through cytochrome P450 enzymes.

Summary Table of Biological Activities

特性

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-16-3-5-18-12-7-10(9-14)11(15)8-13(12)19-6-4-17-2/h7-8H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXKYIJVCWFCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C#N)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635828 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950596-58-4 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile in the synthesis of Erlotinib hydrochloride?

A1: 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile serves as a crucial starting material in a novel synthetic route for Erlotinib hydrochloride []. This method utilizes a one-pot reaction involving 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a dimethoxymethylene-based compound, and m-aminophenyl acetylene. This approach offers several advantages, including stable and mild reaction conditions, scalability for larger production, simplified purification processes, and reduced waste generation compared to traditional methods [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。